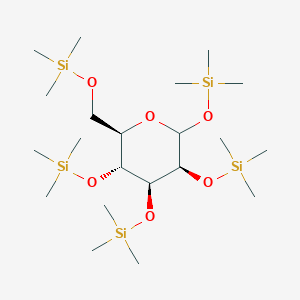
Dexamethasone β-D-Glucuronide Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dexamethasone β-D-Glucuronide Sodium Salt (DBGSS) is a synthetic glucocorticoid that has been used in many scientific research applications. It is a derivative of the naturally occurring steroid hormone dexamethasone, and is often used as a drug in clinical settings. DBGSS has been studied extensively in the past few decades, and its various biochemical and physiological effects have been identified.
Aplicaciones Científicas De Investigación
Cell Culture Studies
DBGSS is extensively used in cell culture studies to investigate the effects of glucocorticoids on cellular processes . It serves as a tool to understand how cells respond to stress and inflammation. Researchers use DBGSS to study its impact on gene expression, particularly in genes related to the immune response and metabolism. By adding DBGSS to cell cultures, scientists can observe the modulation of anti-inflammatory pathways and assess the efficacy of glucocorticoids in treating diseases.
Drug Screening
In drug screening efforts, DBGSS is employed to evaluate the potential therapeutic effects of new drug candidates . It is used as a reference compound to compare the anti-inflammatory and immunosuppressive activities of new drugs. This helps in identifying compounds with superior efficacy or reduced side effects for further development.
Molecular Biology Research
DBGSS plays a crucial role in molecular biology research , particularly in studying the glucocorticoid receptor (GR) signaling pathways . It is used to elucidate the mechanisms by which glucocorticoids exert their effects at the molecular level, including the regulation of GR-responsive genes and the interaction of GR with other transcription factors.
Gene Expression Analysis
Researchers utilize DBGSS to analyze gene expression in various models of disease . It is used to understand the transcriptional changes that occur in response to glucocorticoid treatment. This analysis helps in identifying biomarkers for diseases and understanding the molecular basis of glucocorticoid action.
Protein Synthesis Studies
DBGSS is instrumental in studying protein synthesis and its regulation . It is used to investigate the role of glucocorticoids in protein turnover and their effects on the synthesis of specific proteins, such as enzymes involved in metabolism and proteins that regulate the immune response.
Understanding Drug Metabolism and Pharmacokinetics
DBGSS is valuable in the study of drug metabolism and pharmacokinetics . It helps researchers understand how glucocorticoids are metabolized in the body and how their metabolites are excreted. This knowledge is crucial for designing drugs with optimal absorption, distribution, metabolism, and excretion (ADME) properties.
Elucidating Cell Signaling Pathways
The application of DBGSS in cell signaling studies provides insights into the complex networks of cellular communication . It is used to dissect the pathways activated by glucocorticoids and to understand how these pathways influence cellular functions such as growth, differentiation, and apoptosis.
Development of Targeted Drug Delivery Systems
DBGSS is used in the development of targeted drug delivery systems . Its structure allows for the design of prodrugs that can release the active glucocorticoid in specific tissues, such as the colon, thereby reducing systemic side effects and improving therapeutic outcomes.
Mecanismo De Acción
Target of Action
Dexamethasone β-D-Glucuronide Sodium Salt (DBGSS) primarily targets the glucocorticoid receptor . This receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are a class of corticosteroids . DBGSS also exhibits affinity for other steroid hormone receptors, including the mineralocorticoid receptor, androgen receptor, and progesterone receptor .
Mode of Action
DBGSS acts as a glucocorticoid receptor agonist . It binds to and activates the glucocorticoid receptor, initiating downstream signaling pathways . The activation of these pathways results in a wide range of physiological effects .
Biochemical Pathways
The activation of the glucocorticoid receptor by DBGSS affects several biochemical pathways. These include the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor and interleukin-6 . Furthermore, DBGSS demonstrates inhibitory properties against nuclear factor kappa B, a transcription factor involved in inflammation . Moreover, DBGSS has been shown to impede the production of nitric oxide and cyclooxygenase-2 induced by lipopolysaccharide .
Pharmacokinetics
It’s known that dexamethasone, from which dbgss is derived, is 6-hydroxylated by cyp3a4 to 6α- and 6β-hydroxydexamethasone . Dexamethasone is reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 and can also be converted back to dexamethasone by Corticosteroid 11-beta-dehydrogenase isozyme 1 . These metabolic processes may influence the ADME properties of DBGSS.
Result of Action
The result of DBGSS’s action at the molecular and cellular level is the inhibition of pro-inflammatory cytokine production . This leads to a reduction in inflammation and associated symptoms .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Dexamethasone β-D-Glucuronide Sodium Salt involves the conversion of Dexamethasone to its glucuronide derivative followed by the addition of sodium salt.", "Starting Materials": [ "Dexamethasone", "Glucuronic acid", "N,N'-Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Dexamethasone is reacted with Glucuronic acid in the presence of DCC and DMAP to form Dexamethasone β-D-Glucuronide.", "The resulting product is purified and then treated with NaOH to form Dexamethasone β-D-Glucuronide Sodium Salt.", "The final product is isolated by precipitation with NaCl and purified by washing with water." ] } | |
Número CAS |
105088-08-2 |
Nombre del producto |
Dexamethasone β-D-Glucuronide Sodium Salt |
Fórmula molecular |
C₂₈H₃₆FNaO₁₁ |
Peso molecular |
590.57 |
Sinónimos |
(11β,16α)-9-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl β-D-Glucopyranosiduronic Acid Sodium Salt; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



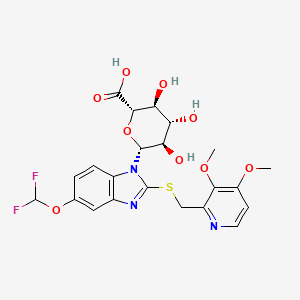
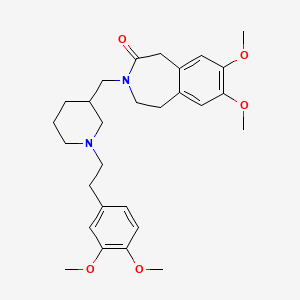
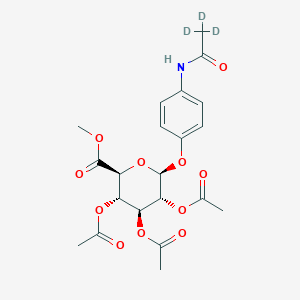
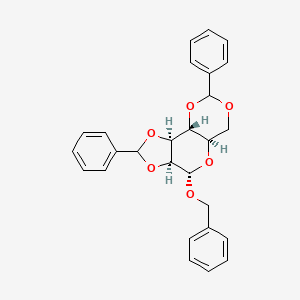
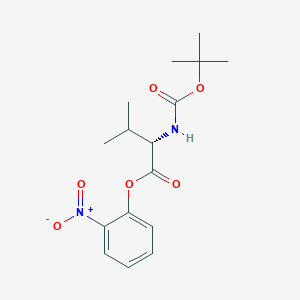
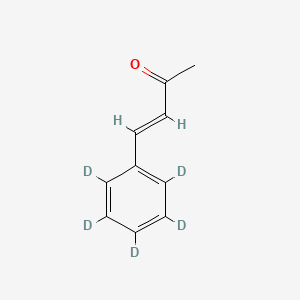
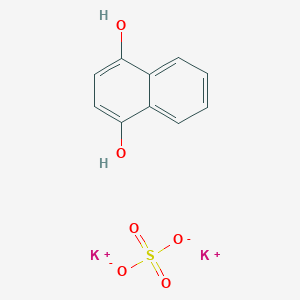


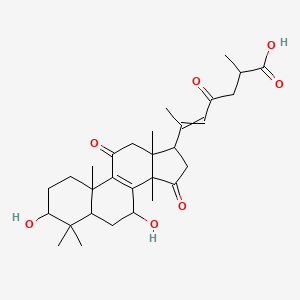

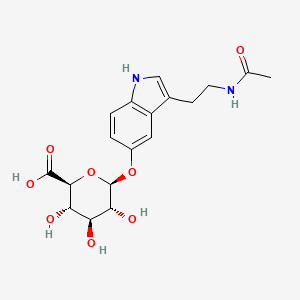
![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine](/img/structure/B1140602.png)
